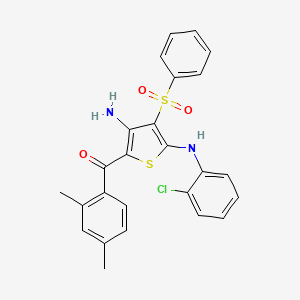3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)-5-(2,4-DIMETHYLBENZOYL)THIOPHENE-2,4-DIAMINE
CAS No.: 892289-35-9
Cat. No.: VC4245433
Molecular Formula: C25H21ClN2O3S2
Molecular Weight: 497.02
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 892289-35-9 |
|---|---|
| Molecular Formula | C25H21ClN2O3S2 |
| Molecular Weight | 497.02 |
| IUPAC Name | [3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
| Standard InChI | InChI=1S/C25H21ClN2O3S2/c1-15-12-13-18(16(2)14-15)22(29)23-21(27)24(33(30,31)17-8-4-3-5-9-17)25(32-23)28-20-11-7-6-10-19(20)26/h3-14,28H,27H2,1-2H3 |
| Standard InChI Key | MSWXBADUQNIKNQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Thiophene Framework
The compound is built around a thiophene ring, a five-membered heterocycle containing one sulfur atom. Thiophene derivatives are prized for their electronic properties, which arise from the aromatic π-system delocalized across the ring. In this molecule, the thiophene core is substituted at the 2, 3, 4, and 5 positions, creating a highly functionalized structure.
Functional Group Analysis
-
Benzenesulfonyl Group (C₆H₅SO₂): Attached at the 3-position, this electron-withdrawing group enhances the compound’s stability and influences its solubility profile.
-
2-Chlorophenylamino Substituent (C₆H₄ClNH): Positioned at the 2-amino (N2) site, the chlorine atom introduces steric and electronic effects that may modulate interactions with biological targets.
-
2,4-Dimethylbenzoyl Group (C₉H₉O): Located at the 5-position, this acyl group contributes to the compound’s lipophilicity, potentially improving membrane permeability .
Table 1: Comparative Molecular Properties of Thiophene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₂₇H₂₂ClN₃O₃S₂ | 544.06 | Benzenesulfonyl, 2-chlorophenylamino |
| 3-(Benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine | C₂₇H₂₆N₂O₃S | 470.58 | Benzenesulfonyl, 3-methoxyphenylamino |
| 5-Benzoyl-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine | C₂₆H₂₄N₂O₄S₂ | 492.61 | 4-Methoxybenzenesulfonyl, 2,6-dimethylphenylamino |
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of this compound likely involves multi-step organic transformations, drawing from established methodologies for analogous thiophene derivatives:
Friedel-Crafts Acylation
Physicochemical Properties and Reactivity
Solubility and Stability
The compound is expected to exhibit limited aqueous solubility due to its aromatic substituents, a common trait among sulfonated thiophenes. Stability studies on similar compounds suggest degradation thresholds above 200°C, making it suitable for high-temperature applications.
Reactivity Profile
-
Electrophilic Substitution: The electron-rich thiophene ring may undergo nitration or halogenation at the 4-position.
-
Nucleophilic Attack: The amino groups at positions 2 and 4 are susceptible to acylation or alkylation.
Research Challenges and Future Directions
Synthetic Hurdles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume